molecular formula C14H10N4O7 B11528044 N-(2-methyl-3,5-dinitrophenyl)-4-nitrobenzamide

N-(2-methyl-3,5-dinitrophenyl)-4-nitrobenzamide

Cat. No.: B11528044
M. Wt: 346.25 g/mol
InChI Key: CIBSZZJJDCUEGB-UHFFFAOYSA-N
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Description

N-(2-methyl-3,5-dinitrophenyl)-4-nitrobenzamide is a synthetic organic compound characterized by the presence of nitro groups and an amide linkage

Properties

Molecular Formula

C14H10N4O7

Molecular Weight

346.25 g/mol

IUPAC Name

N-(2-methyl-3,5-dinitrophenyl)-4-nitrobenzamide

InChI

InChI=1S/C14H10N4O7/c1-8-12(6-11(17(22)23)7-13(8)18(24)25)15-14(19)9-2-4-10(5-3-9)16(20)21/h2-7H,1H3,(H,15,19)

InChI Key

CIBSZZJJDCUEGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-3,5-dinitrophenyl)-4-nitrobenzamide typically involves the nitration of precursor compounds followed by amide formation. One common route includes the nitration of 2-methylphenylamine to form 2-methyl-3,5-dinitrophenylamine, which is then reacted with 4-nitrobenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amide formation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-methyl-3,5-dinitrophenyl)-4-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products Formed:

    Reduction: The major products are the corresponding amines.

    Substitution: The products depend on the substituents introduced during the reaction.

Scientific Research Applications

N-(2-methyl-3,5-dinitrophenyl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-methyl-3,5-dinitrophenyl)-4-nitrobenzamide involves its interaction with molecular targets through its nitro and amide functional groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

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